molecular formula C15H19ClFN3O2 B5313064 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide

Cat. No. B5313064
M. Wt: 327.78 g/mol
InChI Key: ZARIZTLJWZHXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as CFTR(inh)-172, and it has been extensively studied to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

CFTR(inh)-172 acts as a selective inhibitor of CFTR by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, which leads to a decrease in chloride ion transport across cell membranes. This mechanism of action has been extensively studied, and it has provided valuable insights into the function of CFTR in normal and diseased cells.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have significant effects on the transport of chloride ions across cell membranes. Inhibition of CFTR by CFTR(inh)-172 leads to a decrease in chloride ion transport, which can have downstream effects on other cellular processes. CFTR(inh)-172 has also been shown to have potential applications in the treatment of diseases such as cystic fibrosis and secretory diarrhea.

Advantages and Limitations for Lab Experiments

CFTR(inh)-172 has several advantages for use in lab experiments, including its potency and selectivity as a CFTR inhibitor. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on CFTR(inh)-172, including the development of more potent and selective CFTR inhibitors, the use of CFTR(inh)-172 in combination with other drugs for the treatment of cystic fibrosis, and the exploration of CFTR(inh)-172 as a tool for studying other ion channels and transporters.
In conclusion, CFTR(inh)-172 is a valuable tool for studying the function of CFTR in normal and diseased cells. Its potent and selective inhibition of CFTR makes it a valuable tool for scientific research, and it has potential applications in the treatment of cystic fibrosis and other related diseases. Further research on CFTR(inh)-172 and its mechanism of action could lead to the development of new therapies for these diseases.

Synthesis Methods

The synthesis of CFTR(inh)-172 involves the reaction of 4-chloro-3-fluorobenzylamine with N,N-dimethylacetamide, followed by the addition of piperazine and acetic anhydride. This reaction leads to the formation of CFTR(inh)-172, which is then purified using chromatography techniques.

Scientific Research Applications

CFTR(inh)-172 has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can result in the development of cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 is a potent inhibitor of CFTR, which makes it a valuable tool for studying the role of CFTR in cystic fibrosis and other related diseases.

properties

IUPAC Name

2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O2/c1-19(2)14(21)8-13-15(22)18-5-6-20(13)9-10-3-4-11(16)12(17)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARIZTLJWZHXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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